(1H-Imidazol-2-yl)(phenyl)methanamine
Description
Properties
Molecular Formula |
C10H11N3 |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
1H-imidazol-2-yl(phenyl)methanamine |
InChI |
InChI=1S/C10H11N3/c11-9(10-12-6-7-13-10)8-4-2-1-3-5-8/h1-7,9H,11H2,(H,12,13) |
InChI Key |
MRLQZAIZEOTFHT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=NC=CN2)N |
Origin of Product |
United States |
Preparation Methods
Direct Alkylation of Imidazole with Benzyl Halides
- Method: Reaction of imidazole or substituted imidazoles with benzyl chloride or benzyl bromide in the presence of a base (e.g., sodium hydride, potassium carbonate).
- Conditions: Aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures (50–100 °C).
- Mechanism: Nucleophilic substitution on benzyl halide by the imidazole nitrogen, followed by reduction or amination steps to introduce the methanamine group.
- Advantages: Straightforward, uses commercially available reagents.
- Limitations: May require protection of the amine group or subsequent reduction steps to obtain the amine.
Reductive Amination of (1H-Imidazol-2-yl)phenylmethanone
- Method: Starting from (1H-imidazol-2-yl)(phenyl)methanone, reductive amination with ammonia or amine sources in the presence of reducing agents such as sodium borohydride or catalytic hydrogenation.
- Conditions: Mild temperatures, solvents like methanol or ethanol.
- Advantages: High selectivity for amine formation.
- Limitations: Requires prior synthesis of the ketone intermediate.
Multi-Component Reactions Involving Aldehydes, Ammonia, and Imidazole Derivatives
- Method: One-pot synthesis involving aromatic aldehydes (e.g., benzaldehyde), ammonia or primary amines, and imidazole or its derivatives under acid catalysis.
- Example: Debus-Radziszewski imidazole synthesis adapted to introduce the phenylmethanamine substituent.
- Conditions: Acidic medium, heating (80–140 °C), sometimes using oxidants or catalysts.
- Advantages: Efficient, can generate substituted imidazoles in a single step.
- Limitations: Control of regioselectivity and side reactions can be challenging.
Sequential Amidination–Reduction Approach
- Method: Preparation of imidazolines via amidination of nitriles followed by reduction and ring opening to yield the target amine.
- Example: Reaction of nitriles with amines under controlled conditions in dry THF, followed by acidic work-up and base extraction to isolate the amine.
- Conditions: Heating at 70 °C under inert atmosphere, acid/base work-up.
- Advantages: Straightforward, allows for structural variation.
- Limitations: Requires careful control of stoichiometry and reaction time.
Oxidative Cyclization Using Acetophenone and Amines (Patent Method)
- Method: Reaction of acetophenone with amines (e.g., phenethylamine) in the presence of ammonium iodide and potassium peroxodisulfate in DMSO.
- Mechanism: Iodide oxidized to iodine, alpha-iodination of acetophenone, Kornblum oxidation to benzoylformaldehyde intermediate, imine formation, cyclization, and aromatization to imidazole derivatives.
- Conditions: 80–160 °C for 20–120 minutes under air or oxygen atmosphere.
- Advantages: High yield, uses inexpensive reagents, scalable.
- Limitations: Requires strong oxidants and careful handling of iodine species.
Reaction Conditions and Optimization
| Method | Solvent(s) | Temperature (°C) | Catalyst/Reagents | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Alkylation with benzyl halide | DMF, THF | 50–100 | NaH, K2CO3 | Several hours | 60–80 | Requires base, possible side reactions |
| Reductive amination | MeOH, EtOH | Room temp – 50 | NaBH4, H2 (Pd/C) | 1–24 h | 70–90 | High selectivity for amine |
| Multi-component (Debus-Radziszewski) | Acidic aqueous | 80–140 | Acid catalyst, oxidants optional | 10–24 h | 65–85 | One-pot, regioselectivity important |
| Amidination–Reduction | THF | 70 | Acid/base work-up | 24 h + work-up | 75–85 | Requires inert atmosphere |
| Oxidative cyclization (Patent) | DMSO | 80–160 | NH4I, K2S2O8 | 20–120 min | 80–90 | Scalable, efficient |
Purification Techniques
- Column Chromatography: Silica gel chromatography using petroleum ether/ethyl acetate mixtures is commonly employed to isolate pure product.
- Recrystallization: Suitable for crystalline products, often from ethanol or ethyl acetate.
- Extraction: Acid-base extraction to separate amine from reaction mixtures.
- Distillation: Occasionally used for volatile intermediates.
Summary Table of Preparation Methods
| Preparation Method | Key Reagents/Starting Materials | Reaction Type | Advantages | Disadvantages |
|---|---|---|---|---|
| Alkylation of imidazole | Imidazole, benzyl chloride/bromide | Nucleophilic substitution | Simple, accessible reagents | May require protection/reduction |
| Reductive amination | (1H-imidazol-2-yl)(phenyl)methanone, NH3 | Reductive amination | High selectivity, mild conditions | Requires ketone precursor |
| Multi-component reaction (Debus-Radziszewski) | Aromatic aldehyde, ammonia, imidazole derivatives | One-pot cyclization | Efficient, one-step | Regioselectivity challenges |
| Amidination–reduction sequence | Nitriles, amines | Amidination + reduction | Versatile, good yields | Longer reaction times |
| Oxidative cyclization (Patent method) | Acetophenone, organic amine, NH4I, K2S2O8 | Oxidative cyclization | High yield, scalable | Requires strong oxidants |
This detailed analysis consolidates multiple preparation strategies for this compound, highlighting the synthetic flexibility and practical considerations. Researchers can select methods based on available starting materials, desired scale, and purity requirements. The oxidative cyclization method reported in patents offers a particularly efficient and scalable route, while classical alkylation and reductive amination remain valuable for laboratory synthesis.
Chemical Reactions Analysis
Types of Reactions: (1H-Imidazol-2-yl)(phenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The imidazole ring allows for nucleophilic substitution reactions, where substituents can be introduced at specific positions on the ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base.
Major Products:
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Introduction of various functional groups such as halogens, alkyl, or aryl groups.
Scientific Research Applications
While "(1H-Imidazol-2-yl)(phenyl)methanamine" is not directly discussed in the provided search results, research on related compounds can provide insight into its potential applications. Imidazole derivatives have demonstrated diverse therapeutic potential, including antibacterial and anticancer activities .
Antimicrobial Applications of Imidazole Derivatives
- Certain nitroimidazole derivatives are effective antimicrobial drugs, especially against Gram-negative bacteria and H. pylori, which causes gastric and duodenal ulcers . For example, a study showed that 5-nitroimidazole/(1,3,4-thiadiazol-2-yl)-morpholine-1,1-dioxide hybrids inhibited the growth of metronidazole-sensitive and metronidazole-resistant H. pylori strains .
- Specific compounds, such as 4-[5-(1-methyl-5-nitro-1H-imidazol-2-yl)-1,3,4-thiadiazol-2-yl] thiomorpholine-1,1-dioxide, exhibited inhibition zone diameters of 32 and 27 mm against these bacterial strains at a concentration of 8 μg/disc .
- Rawat and coworkers developed metronidazole/1,2,3-triazole conjugates to combat resistance to metronidazole, testing their antibacterial activity against E. coli, P. aeruginosa, and S. aureus .
Anticancer Applications of Imidazole Derivatives
- Yurttas et al. developed 2-((1-((4-substituted phenyl) amino)-4,5-dimethyl-1H-imidazol-2-yl)thio)-N-(6-substitutedbenzo[d]thiazol-2-yl)acetamide and evaluated its antitumor potential against C6 (rat glioma) and HepG2 (human liver) cell lines . Compound 20g showed significant cytotoxic potential .
Table of IC50 Values for Select Compounds Against Cancer Cell Lines
| Compounds | C6 | HepG2 |
|---|---|---|
| 20a | 27.0 ± 1.41 | 50.0 ± 5.0 |
| 20b | 20 ± 2.0 | 26.33 ± 1.53 |
| 20c | 32.67 ± 6.43 | 275.0 ± 35.36 |
| 20d | 22.0 ± 3.61 | 29.33 ± 1.15 |
| 20e | 16.33 ± 2.31 | 31.67 ± 7.23 |
| 20f | 19.50 ± 2.12 | 28.67 ± 1.15 |
| 20g | 15.67 ± 2.52 | 58.33 ± 2.89 |
| 20h | > 500 | > 500 |
| 20i | 24.33 ± 4.04 | > 500 |
| 20j | 19.33 ± 2.31 | > 500 |
| Cisplatin | 23.0 ± 1.73 | 46.67 ± 7.64 |
- Hsieh et al. synthesized (E)-1-(1-allyl-1H-benzo[d]imidazol-2-yl)-3-(4-substituted phenyl) prop-2-en-1-one and assessed its anticancer activity against A549, MCF-7, HepG2, and OVCAR-3 cell lines .
Table of IC50 Values for Select Compounds Against Various Cancer Cell Lines
| Compounds | A549 | MCF-7 | HEP-G2 | OVCAR-3 |
|---|---|---|---|---|
| 21a | 119.3 ± 29.9 | 13.49 ± 0.16 | 24.2 ± 0.32 | 16.91 ± 0.37 |
| 21b | 19.17 ± 0.43 | 18.09 ± 0.28 | 59.13 ± 0.92 | 24.7 ± 1.69 |
| 21c | 17.41 ± 0.16 | 16.04 ± 0.24 | 140.85 ± 0.88 | 34.44 ± 1.55 |
| 21d | 35.89 ± 0.84 | 32.55 ± 3.26 | 36.54 ± 1.35 | 36.48 ± 1.36 |
| 22a | 12.47 ± 0.18 | 12.12 ± 0.10 | 15.44 ± 0.25 | 16.09 ± 0.39 |
| 22b | 41.05 ± 1.61 | 53.54 ± 1.12 | 117.28 ± 2.42 | 59.01 ± 8.91 |
| 22c | > 314 | 254.9 ± 13.6 | > 314 | 299.52 ± 9.27 |
| 22d | 15.79 ± 0.49 | 13.42 ± 0.24 | 17.6 ± 0.25 | 16.13 ± 0.32 |
| 23a | 10.3 ± 0.13 | 9.65 ± 0.06 | 10.16 ± 0.08 | 10.5 ± 0.10 |
| 23b | 54.12 ± 1.20 | 53.19 ± 0.77 | 64.91 ± 0.24 | 28.71 ± 1.44 |
| 23c | 56.21 ± 0.96 | 56.09 ± 0.14 | 36.61 ± 1.89 | 11.4 ± 0.24 |
| 23d | 19.53 ± 0.71 | 14.73 ± 0.09 | 15.49 ± 0.16 | 14.04 ± 0.29 |
| 24a | 10.73 ± 0.58 | 9.73 ± 0.16 | 10.33 ± 0.06 | 10.34 ± 0. 19 |
| 24b | 11.64 ± 0.25 | 11.14 ± 0.07 | 32.16 ± 1.83 | 12.55 ± 0.12 |
| 24c | 22.36 ± 0.54 | 21.12 ± 0.53 | 58.74 ± 0.75 | 13.29 ± 0.47 |
| 24d | 50.45 ± 0.82 | 54.41 ± 0.72 | 56.45 ± 0.86 | 33.13 ± 0.14 |
| 25a | 14.59 ± 0.40 | 10.38 ± 0.08 | 36.13 ± 0.75 | 22.44 ± 0.47 |
| 25b | 10.76 ± 0.29 | 10.15 ± 0.06 | 42.05 ± 0.91 | 16.32 ± 0.45 |
| 25c | 10.27 ± 0.15 | 11.12 ± 0.20 | 50.24 ± 0.88 | 14.88 ± 0.67 |
| 25d | 24.06 ± 0.08 | 22.93 ± 0.49 | 21.38 ± 0.68 | 0.14.22 ± 0.33 |
| 26a | 9.73 ± 0.07 | 8.91 ± 0.07 | 10.93 ± 0.10 | 10 .76 ± 0.12 |
| 26b | 11.79 ± 0.27 | 11.34 ± 0.17 | 47.88 ± 0.76 | 13.76 ± 0.27 |
| 26c | 16.92 ± 0.61 | 11.93 ± 0.14 | 32.92 ± 0.38 | 13.4 ± 0.33 |
| 26d | 81.48 ± 1.40 | 35.69 ± 0.47 | 95.7 ± 2.44 | 42.24 ± 2.43 |
| DOX | 0.46 ± 0.01 | 0.42 ± 0.01 | 0.72 ± 0.01 | 3.95 ± 0.09 |
| Cisplatin | 7.31 ± 0.44 | 11.7 ± 0.12 | 3.97 ± 0.04 | 16.04 ± 0.74 |
- Roopashree et al. synthesized 2-(5-butyl-3-chloro-1-substituted-1H-pyrrol-2-yl)-1H-benzo[d]imidazole and evaluated its antitumor activity against the HeLa cancer cell line .
Other Applications
Mechanism of Action
The mechanism of action of (1H-Imidazol-2-yl)(phenyl)methanamine involves its interaction with specific molecular targets and pathways. The imidazole ring can coordinate with metal ions, making it a potential ligand for metal-based drugs. Additionally, the compound can inhibit enzymes by binding to their active sites, thereby modulating biochemical pathways .
Comparison with Similar Compounds
Structural Variations in Imidazole Substitution
The position and nature of substituents on the imidazole ring significantly influence physicochemical and biological properties. Key analogs include:
Key Observations :
- Substituent Position: The phenyl group at C2 (as in the target compound) vs.
- Imidazole Tautomerism : The 1H-imidazol-2-yl group exists in tautomeric equilibrium (1H vs. 3H forms), which can influence hydrogen-bonding interactions. In contrast, 1H-imidazol-4-yl derivatives lack this positional flexibility .
Physicochemical Properties
- Solubility and Stability : The phenyl group in this compound enhances hydrophobicity compared to unsubstituted analogs like 1-(1H-imidazol-4-yl)methanamine (logP ~0.5 vs. ~1.2) .
- Spectroscopic Data : 13C NMR spectra for related compounds (e.g., δ 173.14 for carbonyl groups in neuropilin-1 antagonists) suggest distinct electronic environments influenced by substituents .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (1H-Imidazol-2-yl)(phenyl)methanamine, and how can purity be optimized?
- Methodology :
- Direct Reaction : Condensation of phenylglyoxal with 2-aminomethylimidazole derivatives under acidic conditions, followed by reductive amination to stabilize the methanamine group .
- Alternative Pathways : Use of cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce phenyl groups onto pre-formed imidazole scaffolds .
- Purification : High Performance Liquid Chromatography (HPLC) with C18 columns and acetonitrile/water gradients (0.1% TFA) ensures >95% purity. Confirm purity via -NMR integration of aromatic protons (δ 7.2–8.1 ppm) and amine protons (δ 1.5–2.5 ppm) .
Q. How can the structural integrity of this compound be validated experimentally?
- Techniques :
- X-ray Crystallography : Utilize SHELX programs (e.g., SHELXL) for single-crystal refinement. The imidazole ring’s planarity and phenyl group orientation (dihedral angle ~30°–45°) are critical validation parameters .
- Spectroscopy : -NMR to confirm sp-hybridized carbons in the imidazole ring (δ 120–140 ppm) and phenyl carbons (δ 125–135 ppm). IR spectroscopy for N–H stretching (3200–3400 cm) .
Q. What are the key physicochemical properties influencing its solubility and stability?
- Data :
- Solubility : Poor aqueous solubility (logP ~2.5) due to the hydrophobic phenyl group. Use DMSO or ethanol for in vitro studies (≤10 mM stock solutions) .
- Stability : Susceptible to oxidation at the methanamine group. Store under inert gas (N) at −20°C in amber vials .
Advanced Research Questions
Q. How do substituents on the phenyl or imidazole rings modulate biological activity?
- Structure-Activity Relationship (SAR) Insights :
- Electron-Withdrawing Groups (e.g., Cl at 2,4-positions on phenyl): Enhance binding to cytochrome P450 enzymes (IC reduction by ~30%) but reduce solubility .
- Methyl Groups on Imidazole : Increase steric hindrance, reducing off-target interactions (e.g., 5,6-dimethyl derivatives show 2× selectivity for kinase inhibitors) .
- Experimental Design : Use molecular docking (AutoDock Vina) to predict binding poses, followed by competitive inhibition assays with purified enzymes .
Q. What mechanisms underlie its interaction with biological targets, such as enzymes or receptors?
- Case Study :
- Neuropilin-1 Antagonism : The methanamine group acts as a hydrogen bond donor to Asp320 in the neuropilin-1 binding pocket. Validate via site-directed mutagenesis (D320A reduces binding affinity by 80%) .
- TGFβ Modulation : Downregulates TGFβ production in regulatory T-cells (IC = 1.2 µM). Use ELISA or qPCR to quantify TGFβ levels post-treatment .
Q. How can contradictory data on its biological activity across studies be resolved?
- Root Causes :
- Purity Variability : Contaminants (e.g., unreacted intermediates) may skew bioassay results. Mandate HPLC-MS validation for all test compounds .
- Cell Line Differences : Activity against HeLa cells (IC = 5 µM) vs. negligible effects on HEK293 may stem from differential receptor expression. Perform transcriptomic profiling (RNA-seq) to identify target abundance .
Q. What advanced techniques are recommended for studying its metabolic pathways?
- Approach :
- In Vitro Metabolism : Incubate with liver microsomes (human or murine) and analyze metabolites via LC-MS/MS. Major metabolites include hydroxylated phenyl derivatives (m/z +16) .
- Isotopic Labeling : Use -labeled methanamine to track metabolic fate in animal models. Detect radioactivity in urine (70% excretion within 24 hrs) .
Methodological Guidelines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
